molecular formula C28H21FN4O2S B282840 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No. B282840
M. Wt: 496.6 g/mol
InChI Key: JOGYEHJCAFSDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has been extensively researched for its potential applications in the fields of medicine and science. This compound has shown promising results in various scientific studies, making it a topic of great interest for researchers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This inhibition results in the suppression of the activity of these enzymes and proteins, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of infectious agents. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide for lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide. One potential direction is the development of new therapeutic applications for this compound, such as in the treatment of other diseases or conditions. Additionally, further research may be done to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, studies may be conducted to determine the optimal dosage and administration of this compound for various therapeutic applications.
In conclusion, 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a compound with promising potential for various scientific and medical applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)aniline in the presence of a coupling agent. This reaction results in the formation of the desired compound.

Scientific Research Applications

4-fluoro-N-[4-(4-methyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C28H21FN4O2S

Molecular Weight

496.6 g/mol

IUPAC Name

4-fluoro-N-[4-[4-methyl-5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C28H21FN4O2S/c1-33-26(19-10-14-24(15-11-19)30-27(35)20-8-12-23(29)13-9-20)31-32-28(33)36-17-25(34)22-7-6-18-4-2-3-5-21(18)16-22/h2-16H,17H2,1H3,(H,30,35)

InChI Key

JOGYEHJCAFSDDF-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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